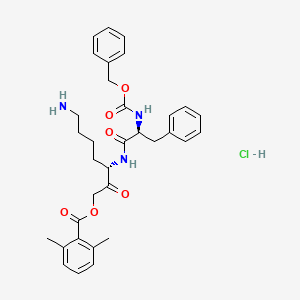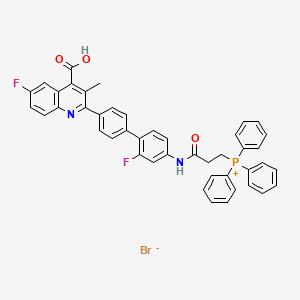
Antileishmanial agent-15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antileishmanial agent-15 is a synthetic compound developed to combat leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. This disease is transmitted through the bite of infected female phlebotomine sandflies and affects millions of people worldwide, particularly in tropical and subtropical regions. The development of this compound represents a significant advancement in the search for effective treatments with reduced toxicity and side effects compared to traditional therapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antileishmanial agent-15 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route includes the coupling of hydrazine with pyrazole derivatives. The reaction conditions typically involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Antileishmanial agent-15 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Antileishmanial agent-15 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in the study of Leishmania parasites and their interactions with host cells.
Medicine: Investigated for its potential as a therapeutic agent for treating leishmaniasis and other parasitic infections.
Industry: Utilized in the development of diagnostic tools and assays for detecting leishmaniasis
Wirkmechanismus
The mechanism of action of antileishmanial agent-15 involves multiple pathways:
Vergleich Mit ähnlichen Verbindungen
Miltefosine: An oral antileishmanial agent with a similar mechanism of action but different chemical structure.
Paromomycin: An aminoglycoside antibiotic with antileishmanial properties, primarily used for treating visceral leishmaniasis.
Amphotericin B: A polyene antifungal with potent antileishmanial activity, often used as a second-line treatment
Uniqueness: Antileishmanial agent-15 stands out due to its synthetic origin, reduced toxicity, and enhanced efficacy compared to traditional treatments. Its ability to target multiple pathways within the parasite makes it a promising candidate for further development and clinical use .
Eigenschaften
Molekularformel |
C28H39N5O4 |
|---|---|
Molekulargewicht |
509.6 g/mol |
IUPAC-Name |
7-butoxy-3-[(E)-C-methyl-N-[6-[4-(pyrrolidin-1-ylmethyl)triazol-1-yl]hexoxy]carbonimidoyl]chromen-2-one |
InChI |
InChI=1S/C28H39N5O4/c1-3-4-16-35-25-12-11-23-18-26(28(34)37-27(23)19-25)22(2)30-36-17-10-6-5-7-15-33-21-24(29-31-33)20-32-13-8-9-14-32/h11-12,18-19,21H,3-10,13-17,20H2,1-2H3/b30-22+ |
InChI-Schlüssel |
QQCCOPUCOCWXLE-JBASAIQMSA-N |
Isomerische SMILES |
CCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)/C(=N/OCCCCCCN3C=C(N=N3)CN4CCCC4)/C |
Kanonische SMILES |
CCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=NOCCCCCCN3C=C(N=N3)CN4CCCC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
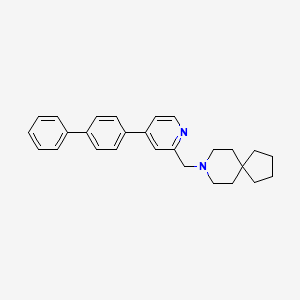
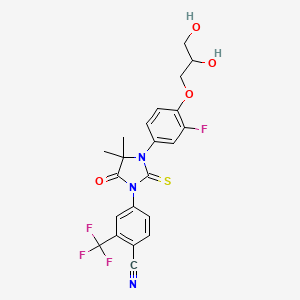
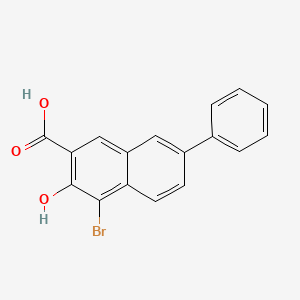
![2-[(Phenyltellanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B12381437.png)
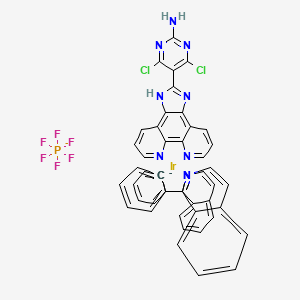


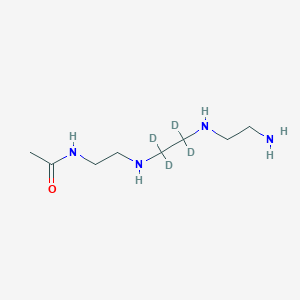
![disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate](/img/structure/B12381464.png)
